molecular formula C9H14N2O4S B3032385 2-((2,2-dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid CAS No. 1573547-67-7

2-((2,2-dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid

Cat. No.: B3032385
CAS No.: 1573547-67-7
M. Wt: 246.29
InChI Key: IZNNQGOQDQUVFM-UHFFFAOYSA-N
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Description

2-((2,2-Dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid is a chemical compound with a unique structure that includes a thiazole ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid typically involves the reaction of 2,2-dimethoxyethylamine with a thiazole derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((2,2-Dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,2-Dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((2,2-dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethoxyethyl)isoindoline
  • 5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
  • 3-[(2,2-Dimethoxyethyl)amino]quinoxalines

Uniqueness

2-((2,2-Dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid is unique due to its specific combination of functional groups and its thiazole ring structure.

Properties

IUPAC Name

2-(2,2-dimethoxyethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-5-7(8(12)13)16-9(11-5)10-4-6(14-2)15-3/h6H,4H2,1-3H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNNQGOQDQUVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC(OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165941
Record name 5-Thiazolecarboxylic acid, 2-[(2,2-dimethoxyethyl)amino]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1573547-67-7
Record name 5-Thiazolecarboxylic acid, 2-[(2,2-dimethoxyethyl)amino]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1573547-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-[(2,2-dimethoxyethyl)amino]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((2,2-dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid
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Reactant of Route 5
2-((2,2-dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid
Reactant of Route 6
2-((2,2-dimethoxyethyl)amino)-4-methylthiazole-5-carboxylic acid

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